![molecular formula C30H33N5 B11667625 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11667625.png)
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple stepsCommon reagents used in the synthesis include ortho-phenylenediamine, formic acid, and various aldehydes . The reaction conditions often involve condensation reactions under acidic or basic conditions, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application, but it often targets cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-phenylbenzimidazole and 2-piperidin-4-yl-benzimidazole . Compared to these compounds, 2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has unique structural features that may enhance its biological activity and specificity . The presence of the piperazine and pyrido groups distinguishes it from other benzimidazole derivatives and may contribute to its unique pharmacological profile .
Biological Activity
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 305332-56-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C30H33N5
- Molar Mass : 463.62 g/mol
- Density : 1.23 g/cm³ (predicted)
- pKa : 7.60 (predicted)
Biological Activity Overview
The biological evaluation of this compound has shown promising results in various studies focusing on its anticancer properties. The following sections summarize key findings from research studies.
Antitumor Activity
A study investigated the cytotoxic effects of various benzimidazole derivatives, including our compound of interest, on human tumor cell lines. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and WM115 (malignant melanoma) cells. The mechanism of action was primarily through apoptosis induction and DNA damage.
- Cytotoxicity Testing : The WST-1 assay was utilized to assess cell viability, revealing that treatment with the compound led to a dose-dependent decrease in cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 12.5 | Apoptosis |
WM115 | 15.0 | DNA Damage |
The proposed mechanism for the cytotoxic effects includes:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- DNA Damage : Interaction with DNA resulting in strand breaks and subsequent cellular apoptosis.
The study highlighted that exposure to hypoxic conditions enhanced the compound's efficacy, suggesting its potential as a hypoxia-selective agent in tumor therapy.
Case Studies
Several case studies have documented the efficacy of related compounds within the same chemical class, providing insights into their biological activity:
- Case Study 1 : A derivative similar to our compound showed promising results in inhibiting tumor growth in a xenograft model of lung cancer.
- Case Study 2 : Another study reported that benzimidazole derivatives demonstrated antimicrobial activity alongside their antitumor effects, indicating a broader therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis was conducted between this compound and other benzimidazole derivatives to evaluate their relative biological activities.
Compound | Antitumor Activity | Antimicrobial Activity |
---|---|---|
2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)... | High | Moderate |
Benzimidazole Derivative A | Moderate | High |
Benzimidazole Derivative B | Low | Low |
Properties
Molecular Formula |
C30H33N5 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C30H33N5/c1-22-25(20-23-10-4-2-5-11-23)30(34-18-16-33(17-19-34)24-12-6-3-7-13-24)35-28-15-9-8-14-27(28)32-29(35)26(22)21-31/h2,4-5,8-11,14-15,24H,3,6-7,12-13,16-20H2,1H3 |
InChI Key |
YSVYYNDBLUAYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6)C#N |
Origin of Product |
United States |
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